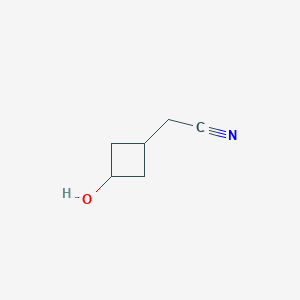

2-(3-Hydroxycyclobutyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxycyclobutyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAYGFQVUHWMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Cyclobutane Chemistry and Nitrile Functional Group Reactivity

The chemical identity of 2-(3-Hydroxycyclobutyl)acetonitrile is defined by its two key components: the cyclobutane (B1203170) core and the acetonitrile (B52724) sidechain.

Cyclobutane Chemistry: The four-membered carbocyclic ring of cyclobutane is characterized by significant ring strain, which dictates its reactivity. libretexts.org This strain makes the ring susceptible to various ring-opening and rearrangement reactions, providing a thermodynamic driving force for transformations that lead to more stable, less-strained systems. libretexts.org However, modern synthetic methods have increasingly enabled the controlled construction and functionalization of cyclobutane rings, recognizing their value in creating unique three-dimensional molecular shapes. These motifs are found in a number of biologically active natural products. nih.gov The development of catalytic enantioselective [2+2] cycloadditions has further expanded the accessibility of chiral cyclobutane derivatives. nih.gov

Nitrile Functional Group Reactivity: The nitrile group (-C≡N) is a versatile functional group in organic synthesis. chemicalbook.comorganic-chemistry.org Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. chadsprep.comnih.gov This reactivity allows for a wide range of transformations. For instance, nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. chadsprep.comnih.gov The nitrile group's ability to be converted into other functional groups makes it a valuable synthetic intermediate. organic-chemistry.org

The presence of both a hydroxyl group and a nitrile in this compound offers multiple handles for synthetic manipulation, allowing for sequential or orthogonal functionalization.

Significance As a Precursor in Complex Molecule Synthesis

The true value of 2-(3-Hydroxycyclobutyl)acetonitrile lies in its potential as a precursor for more elaborate molecular structures, particularly in the realm of medicinal chemistry. The nitrile group is a key pharmacophore found in numerous approved drugs, where it can enhance binding affinity to biological targets and improve pharmacokinetic properties. nih.govnih.gov

The cyclobutane (B1203170) moiety imparts a degree of conformational rigidity and a specific three-dimensional geometry that can be advantageous for molecular recognition by enzymes and receptors. The combination of the cyclobutane scaffold with the versatile nitrile functionality makes this molecule a desirable starting material for the synthesis of novel therapeutic agents. For example, cyclobutane-containing nucleoside analogues have been synthesized and investigated for their potential biological activity. nih.gov

While specific examples of complex molecules derived directly from this compound are emerging, the broader class of substituted cyclobutanes has been utilized in the synthesis of a variety of complex natural products and pharmaceuticals. nih.gov The strategic use of functionalized cyclobutanes allows for the creation of unique chemical space in drug discovery programs.

Overview of Research Trajectories for Hydroxycyclobutyl Nitriles

Direct Synthetic Routes to this compound

Direct synthetic methods aim to assemble the this compound framework from simpler, acyclic precursors in a minimal number of steps. These strategies are often designed to be highly atom-economical and efficient.

Alkylation and Nitrile Introduction Strategies

The direct formation of the carbon skeleton of this compound can be envisioned through the alkylation of a suitable cyclobutane precursor with a cyanomethylating agent. A plausible, though not explicitly documented, approach would involve the reaction of a 3-hydroxycyclobutyl halide or sulfonate with an acetonitrile (B52724) anion equivalent. This strategy relies on the nucleophilic displacement of a good leaving group by the carbanion derived from acetonitrile.

Another conceptual approach involves the alkylation of a metalated cyclobutanecarbonitrile (B1293925) derivative. For instance, deprotonation of cyclobutanecarbonitrile at the alpha-position followed by reaction with an electrophile that can be converted to a hydroxyl group could be a potential, albeit challenging, route.

Hydroxylation and Cyclobutane Ring Formation Approaches

The construction of the cyclobutane ring is a cornerstone of these direct methods. Photochemical [2+2] cycloaddition reactions represent a powerful tool for forming four-membered rings. acs.org For instance, the cycloaddition of an alkene with a ketene (B1206846) acetal (B89532) derivative could furnish a cyclobutane that, upon subsequent functional group manipulation, yields the target molecule. While not a direct synthesis of this compound in a single step, these cycloaddition strategies provide a rapid entry to the core cyclobutane scaffold. The regioselectivity and stereoselectivity of these reactions are often crucial for the successful synthesis of substituted cyclobutanes. acs.org

More recent advancements in catalysis have enabled the development of enantioselective [2+2] cycloadditions, offering access to chiral cyclobutane derivatives. elsevierpure.com These methods could be adapted to produce precursors for asymmetrically substituted this compound.

Multicomponent Reactions Incorporating Cyclobutyl and Acetonitrile Moieties

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer an elegant and efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound has not been reported, the development of MCRs for the synthesis of highly functionalized cyclobutanes is an active area of research. For example, cascade reactions involving the formation of the cyclobutane ring followed by in-situ functionalization could be designed to incorporate the necessary hydroxyl and acetonitrile functionalities.

Synthesis via Functional Group Interconversions on Cyclobutyl Precursors

A more common and often more practical approach to this compound involves the modification of readily available cyclobutane starting materials. These strategies leverage well-established chemical transformations to introduce the required hydroxyl and acetonitrile groups.

Nitrile Group Introduction from Other Oxygen- or Halogen-Containing Cyclobutyl Compounds

The introduction of the nitrile group is a key transformation in these synthetic sequences. A well-established method for this is the nucleophilic substitution of a halide or a sulfonate ester with a cyanide salt. For instance, a 3-hydroxycyclobutylmethyl halide or mesylate can be reacted with sodium or potassium cyanide in a suitable solvent, such as ethanol, to yield this compound. chemicalbook.comambeed.com This reaction proceeds via an SN2 mechanism and is a reliable method for extending a carbon chain by one carbon while introducing the nitrile functionality.

Another powerful method for introducing a nitrile group is through the ring-opening of an epoxide. A cyclobutane-fused epoxide, upon treatment with a cyanide nucleophile, would yield a β-hydroxy nitrile. thieme-connect.deyoutube.comyoutube.com The regioselectivity of the ring-opening is a critical factor, with the cyanide typically attacking the less sterically hindered carbon of the epoxide under basic or neutral conditions. youtube.com

| Starting Material | Reagent | Product | Reaction Type |

| 3-Hydroxycyclobutylmethyl bromide | KCN | This compound | Nucleophilic Substitution |

| 1,2-Epoxycyclobutane | NaCN | 2-Hydroxycyclobutanecarbonitrile | Epoxide Ring Opening |

Hydroxyl Group Introduction via Reduction or Oxidation of Cyclobutyl Ketones/Esters

The introduction of the hydroxyl group can be achieved through the reduction of a corresponding cyclobutyl ketone. The synthesis of 3-oxocyclobutanecarbonitrile, a key precursor, can be accomplished from commercially available starting materials. The subsequent reduction of the ketone functionality in 3-oxocyclobutylacetonitrile using a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄) would afford this compound. nih.govrsc.org The use of NaBH₄ is advantageous as it is a mild and selective reagent for the reduction of ketones in the presence of nitriles. nih.gov

Alternatively, a documented synthesis of this compound involves the catalytic hydrogenation of 2-(3-(benzyloxy)cyclobutylidene)acetonitrile (B8349674). In this reaction, a palladium on carbon catalyst is used to simultaneously reduce the exocyclic double bond and cleave the benzyl (B1604629) ether protecting group, yielding the desired product.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-Oxocyclobutylacetonitrile | NaBH₄, MeOH | This compound | Ketone Reduction |

| 2-(3-(Benzyloxy)cyclobutylidene)acetonitrile | H₂, Pd/C | This compound | Hydrogenation/Deprotection |

Stereoselective and Asymmetric Synthesis of this compound

Enantioselective Approaches to the Cyclobutane Core

The construction of the chiral cyclobutane framework is the foundational step in the asymmetric synthesis of this compound. Modern synthetic methods have moved beyond classical resolution to direct catalytic asymmetric reactions that create the desired stereocenters with high fidelity.

Catalytic enantioselective [2+2] cycloadditions represent a powerful tool for accessing chiral cyclobutanes. nih.govchemistryviews.org These reactions, often induced by visible light, can form the four-membered ring with high enantioselectivity, though they may require specific directing groups on the alkene substrates. chemistryviews.org A notable strategy involves a cascade reaction combining Iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced [2+2] photocycloaddition. nih.govchemistryviews.org This dual catalytic approach allows for the one-pot synthesis of complex bicyclic ethers containing a cyclobutane ring from simple allyl acetates and cinnamyl alcohols, achieving excellent diastereo- and enantioselectivities. nih.gov

Transition metal catalysis offers several avenues to chiral cyclobutanes. Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes using salicylaldehydes is one such method. nih.gov This process proceeds through the asymmetric hydrometallation of the cyclobutene, followed by C-C bond-forming reductive elimination to yield functionalized cyclobutanes. nih.gov Another approach is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylate esters, which provides an efficient route to chiral cyclobutanes with high diastereo- and enantioselectivity. rsc.org Furthermore, cobalt-catalyzed pathway-divergent enantioselective coupling of alkynes and cyclobutenes can produce densely functionalized cyclobutanes with excellent control over regio-, diastereo-, and enantioselectivity. researchgate.net

These catalytic methods provide versatile entries to the core cyclobutane structure, which can then be further functionalized to introduce the required hydroxyl and acetonitrile groups.

Diastereoselective Control during Nitrile or Hydroxyl Introduction

Once a chiral cyclobutane precursor is established, the introduction of the hydroxyl and acetonitrile groups must be controlled to achieve the desired relative stereochemistry (cis or trans). The diastereoselectivity of these transformations is critical.

A key transformation is the stereoselective reduction of a 3-substituted cyclobutanone (B123998) to the corresponding cyclobutanol (B46151). Research has demonstrated that the hydride reduction of 3-substituted cyclobutanones is highly diastereoselective, strongly favoring the formation of the cis-alcohol. nih.govvub.ac.be This selectivity holds true for a variety of hydride reagents, from the small lithium aluminium hydride to bulkier reagents. nih.gov The preference for the hydride to attack from the face anti to the existing substituent is explained by the minimization of torsional strain in the transition state, a rationale consistent with the Felkin-Anh model. nih.govvub.ac.be The high selectivity for the cis product is further enhanced by lower reaction temperatures and decreased solvent polarity. nih.govvub.ac.be

This predictable diastereoselectivity is synthetically valuable. For a precursor such as 3-oxocyclobutylacetonitrile, reduction would reliably yield cis-2-(3-hydroxycyclobutyl)acetonitrile.

| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | 0 | 94:6 | nih.gov |

| LiAlH₄ | THF | -78 | 97:3 | nih.gov |

| NaBH₄ | MeOH | -78 | 93:7 | nih.gov |

| L-Selectride® | THF | -78 | >99:1 | nih.gov |

The introduction of the acetonitrile moiety is typically accomplished either by its presence in the starting material prior to cyclization or through nucleophilic substitution on a cyclobutyl electrophile. The diastereoselective alkylation of cyclic nitriles has been studied, offering a potential route to control the stereochemistry at the carbon bearing the nitrile group. nih.gov

Application of Chiral Auxiliaries and Organocatalysis

Asymmetric synthesis can be powerfully guided by the temporary incorporation of a chiral auxiliary or the use of small-molecule organocatalysts. rsc.org These methods circumvent the need for chiral resolutions or expensive transition metal catalysts.

A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org An efficient one-pot asymmetric synthesis of cyclobutanones, which are direct precursors to the target molecule, has been developed using chiral enol ethers. scilit.comnih.gov In this approach, the chiral auxiliary attached to the enol ether guides the cyclization, leading to a chiral cyclobutanone that can then be converted to the desired hydroxy-nitrile derivative. scilit.comnih.gov

Organocatalysis, which uses small, metal-free organic molecules to accelerate and control reactions, has emerged as a robust strategy for asymmetric synthesis. The construction of highly functionalized chiral cyclobutanes has been achieved through an organocatalytic vinylogous Michael addition of β,γ-unsaturated amides to nitroalkenes, followed by a cyclization reaction. sci-hub.se This sequence, catalyzed by a chiral squaramide, produces cyclobutane derivatives in good yields and with excellent stereoselectivities (up to 99% ee and >20:1 dr). sci-hub.se The resulting nitro-substituted cyclobutane can be further elaborated to introduce the hydroxyl and nitrile functionalities.

| Catalyst | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Squaramide C | Unsaturated pyrazole (B372694) amide + Nitrostyrene | 85 | >20:1 | 99 | sci-hub.se |

| Squaramide C | Unsaturated pyrazole amide + (E)-1-nitro-2-(p-tolyl)ethene | 83 | >20:1 | 97 | sci-hub.se |

| Squaramide C | Unsaturated pyrazole amide + (E)-2-(4-chlorophenyl)-1-nitroethene | 80 | >20:1 | 98 | sci-hub.se |

These methods highlight the power of modern asymmetric synthesis to precisely construct the complex stereochemical architecture of this compound.

Reactions Involving the Hydroxyl Group

The secondary alcohol in this compound is a key site for various chemical modifications, including oxidation, reduction, and substitution.

Oxidation Reactions to Carbonyls

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, 2-(3-oxocyclobutyl)acetonitrile, using a variety of standard oxidizing agents. This transformation is a fundamental reaction in organic synthesis. rsc.org Reagents for this conversion are typically chromium-based, such as pyridinium (B92312) chlorochromate (PCC), or milder, non-chromium-based methods. For instance, sodium bromate (B103136) (NaBrO3) combined with ammonium (B1175870) chloride (NH4Cl) in aqueous acetonitrile provides an effective system for oxidizing secondary alcohols to ketones under mild conditions. organic-chemistry.org

The choice of oxidant depends on the desired reaction conditions and sensitivity of the nitrile group, though it is generally stable to many oxidative conditions that transform alcohols. The resulting product, a β-ketonitrile, is a valuable synthetic intermediate.

Table 1: Oxidation of this compound This table is representative of common oxidation reactions for secondary alcohols and is applicable to the target molecule.

| Oxidizing Agent System | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2-(3-Oxocyclobutyl)acetonitrile |

| Sodium Hypochlorite/TEMPO | DCM/Water | 0°C to Room Temp. | 2-(3-Oxocyclobutyl)acetonitrile |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 2-(3-Oxocyclobutyl)acetonitrile |

| NaBrO₃ / NH₄Cl | Acetonitrile/Water | Mild Conditions | 2-(3-Oxocyclobutyl)acetonitrile organic-chemistry.org |

Reduction Reactions to Alcohols or Alkyl Derivatives

While the reduction of an alcohol functional group is less common than its oxidation, the term can refer to the complete removal of the hydroxyl group, a process known as deoxygenation, to yield the corresponding alkyl derivative. This transformation replaces the C-O bond with a C-H bond, converting this compound into (cyclobutylmethyl)nitrile.

A prominent method for the deoxygenation of secondary alcohols is the Barton-McCombie deoxygenation. wikipedia.orgrsc.org This radical-based reaction avoids the formation of carbocation intermediates, which can be prone to rearrangement. thieme-connect.com The process involves two main steps: first, the alcohol is converted into a thiocarbonyl derivative, such as a xanthate or a thionoester. thieme-connect.comacs.org In the second step, this intermediate is treated with a radical initiator (like AIBN) and a hydrogen atom source, classically tributyltin hydride (Bu₃SnH), which delivers a hydrogen atom to replace the thiocarbonyl group. rsc.org Due to the toxicity of tin reagents, alternative hydrogen sources like silanes have been developed. rsc.org

Table 2: Deoxygenation of this compound via Barton-McCombie Reaction This table outlines the general steps for the deoxygenation of a secondary alcohol.

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Thioester Formation | NaH, CS₂, MeI | O-(3-(cyanomethyl)cyclobutyl) S-methyl carbonodithioate |

| 2. Radical Deoxygenation | Tributyltin hydride (Bu₃SnH), AIBN | (Cyclobutylmethyl)nitrile |

Substitution Reactions and Ether/Ester Formation

The hydroxyl group can act as a nucleophile to form esters and ethers or be converted into a good leaving group for nucleophilic substitution reactions.

Ester Formation: this compound can react with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, reaction with a more reactive acyl chloride or anhydride, often in the presence of a base like pyridine, provides a more efficient route to the ester.

Ether Formation: To form ethers, the hydroxyl group is typically deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more potent nucleophile, the corresponding alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) via the Williamson ether synthesis to yield the desired ether, such as 2-(3-methoxycyclobutyl)acetonitrile.

Nucleophilic Substitution: The hydroxyl group itself is a poor leaving group. To facilitate substitution, it must first be converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs). researchgate.net This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., halides, azide) in an Sₙ2 reaction. researchgate.net

Table 3: Functionalization of the Hydroxyl Group This table provides representative examples of reactions involving the hydroxyl group.

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | 3-(Cyanomethyl)cyclobutyl acetate (B1210297) |

| Etherification | 1. NaH; 2. CH₃I | 2-(3-Methoxycyclobutyl)acetonitrile |

| Substitution (via Tosylate) | 1. TsCl, Pyridine; 2. NaBr | 2-(3-Bromocyclobutyl)acetonitrile |

Participation in Intramolecular Cyclizations

The presence of both a hydroxyl and a nitrile group within the same molecule allows for intramolecular cyclization to form bicyclic heterocyclic structures. The relative positioning of the hydroxyl group and the cyanomethyl group on the cyclobutane ring is analogous to a δ-hydroxynitrile.

Under certain conditions, the hydroxyl group can attack the electrophilic carbon of the nitrile group. This type of reaction, known as a Pinner-type cyclization, can be promoted by strong acids or reagents like triflic anhydride. libretexts.org The initial cyclization would form a cyclic imidate. For this compound, this reaction would lead to a bicyclic imidate. Subsequent hydrolysis of this intermediate would yield a bicyclic γ-lactone. The reaction pathway is sensitive to ring strain and conformational effects of the cyclobutane ring. libretexts.org

Reactions Involving the Nitrile Group

The nitrile functional group is a versatile precursor to other important nitrogen-containing functional groups and carboxylic acids.

Hydrolysis to Amides and Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to produce carboxylic acids. chemistrysteps.com This transformation proceeds in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed to the carboxylic acid. whiterose.ac.uk The reaction can be catalyzed by either acid or base, typically requiring heat. youtube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous HCl or H₂SO₄ with heating), the nitrile nitrogen is first protonated, which activates the nitrile carbon toward nucleophilic attack by water. A series of proton transfers and tautomerization yields the amide intermediate, 2-(3-hydroxycyclobutyl)acetamide. chemistrysteps.comwhiterose.ac.uk With continued heating in the aqueous acid, the amide is subsequently hydrolyzed to the final product, 2-(3-hydroxycyclobutyl)acetic acid, and an ammonium salt. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like aqueous sodium hydroxide (B78521) (NaOH) with heating, the hydroxide ion directly attacks the nitrile carbon. whiterose.ac.uk Protonation of the resulting intermediate by water gives an imidic acid, which tautomerizes to the amide. whiterose.ac.uk Under these basic conditions, the amide is further hydrolyzed. The final products are the carboxylate salt, sodium 2-(3-hydroxycyclobutyl)acetate, and ammonia (B1221849) gas. youtube.com A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.

It is sometimes possible to stop the reaction at the amide stage by using milder conditions, although nitriles are often more difficult to hydrolyze than their corresponding amides, making the isolation of the amide challenging. thieme-connect.com

Table 4: Hydrolysis of the Nitrile Group This table outlines the products of nitrile hydrolysis under different conditions.

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| H₂SO₄, H₂O, Δ (Milder Conditions) | 2-(3-Hydroxycyclobutyl)acetamide | Not Isolated (or minor product) |

| HCl (aq), Δ (Vigorous Conditions) | 2-(3-Hydroxycyclobutyl)acetamide | 2-(3-Hydroxycyclobutyl)acetic acid chemistrysteps.com |

| 1. NaOH (aq), Δ; 2. H₃O⁺ | 2-(3-Hydroxycyclobutyl)acetamide | 2-(3-Hydroxycyclobutyl)acetic acid youtube.com |

Reduction to Amines

The nitrile functionality in this compound can be readily reduced to a primary amine, yielding 2-(3-hydroxycyclobutyl)ethanamine. This transformation is a fundamental process in organic synthesis, providing access to valuable amino compounds. Common methods for this reduction include catalytic hydrogenation and the use of metal hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. chemicalbook.com Catalysts such as palladium, platinum, or nickel are frequently employed. chemicalbook.com For instance, the reduction of ethanenitrile to ethylamine (B1201723) can be achieved with a palladium catalyst. chemicalbook.com A synthesis of this compound itself involves the hydrogenation of 2-(3-(benzyloxy)cyclobutylidene)acetonitrile using palladium hydroxide on carbon, which reduces the carbon-carbon double bond and removes the benzyl protecting group without affecting the nitrile. mdpi.com This suggests that subsequent reduction of the nitrile group under similar conditions is a feasible pathway. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields. chemicalbook.com

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. chemicalbook.comnih.gov The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup. chemicalbook.comnih.gov LiAlH₄ is a potent and somewhat non-selective reagent, capable of reducing a wide array of functional groups. electronicsandbooks.com Therefore, protection of the hydroxyl group may be necessary in some contexts, although LiAlH₄ can reduce nitriles in the presence of alcohols. The reduction of α-arylidene-α-(2-thiazolyl)acetonitrile derivatives with LiAlH₄ has been shown to selectively reduce the nitrile group to an allylamine (B125299) without affecting the conjugated double bond. bldpharm.com Computational studies on the reduction of acetonitrile and malononitrile (B47326) by LiAlH₄ have provided mechanistic insights, suggesting the formation of imide and enamide intermediates. nih.govresearchgate.net Alternative, milder reducing agents like diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride have also been shown to effectively reduce a variety of nitriles to primary amines. rsc.org

| Reagent/Method | Product | General Applicability |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-(3-Hydroxycyclobutyl)ethanamine | Widely used for nitrile reduction. chemicalbook.com |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(3-Hydroxycyclobutyl)ethanamine | A powerful and common method for reducing nitriles. chemicalbook.comnih.gov |

| Diisopropylaminoborane/LiBH₄ (cat.) | 2-(3-Hydroxycyclobutyl)ethanamine | A milder alternative for nitrile reduction. rsc.org |

Nucleophilic Addition Reactions to the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. rsc.orgnih.gov This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized products.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that readily add to the nitrile carbon. rsc.orgnih.gov

Grignard Reagents: The addition of a Grignard reagent to a nitrile forms an intermediate imine, which upon acidic hydrolysis, yields a ketone. mdpi.comrsc.org This two-step sequence is a valuable method for synthesizing ketones from nitriles. For example, reacting a nitrile with a Grignard reagent followed by hydrolysis can produce a ketone where the R-group from the Grignard reagent is attached to the former nitrile carbon. mdpi.com

Organolithium Reagents: Organolithium reagents also add to nitriles in a similar fashion to Grignard reagents. nih.govresearchgate.net They are generally more reactive than Grignard reagents. nih.gov The addition of two equivalents of an organolithium reagent to a carboxylic acid can produce a ketone, showcasing their utility in carbonyl chemistry. researchgate.net When reacting with nitriles, they can also lead to the formation of ketones after hydrolysis. rsc.org

Other Nucleophiles: Besides organometallic reagents, other nucleophiles can add to the nitrile group. For instance, the Blaise reaction involves the addition of an organozinc nucleophile to a nitrile. rsc.org The reaction of nitriles with alcohols in the Pinner reaction is another example of nucleophilic addition. rsc.org

| Nucleophile | Intermediate/Product | Subsequent Transformation |

| Grignard Reagent (R-MgX) | Imine | Hydrolysis to Ketone |

| Organolithium Reagent (R-Li) | Imine | Hydrolysis to Ketone |

| Organozinc Reagent | Metallated Enamine | Hydrolysis to β-keto ester |

| Alcohol (in Pinner Reaction) | Imidate | Hydrolysis to Ester |

Cycloaddition Reactions (e.g., to form heterocycles)

The nitrile group of this compound can participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic compounds. rsc.org These reactions are powerful tools for constructing cyclic systems in a single step.

[3+2] Cycloadditions: This type of reaction, also known as 1,3-dipolar cycloaddition, is a common method for synthesizing five-membered heterocycles. nih.gov Nitrile oxides, which can be generated in situ from aldoximes, react with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. Nitrile ylides can also undergo [3+2] cycloaddition with dipolarophiles. For instance, a copper-catalyzed reaction between nitrile ylides and diazonium salts can produce 1,2,4-triazoles. Theoretical studies have been conducted to understand the mechanism and selectivity of such cycloadditions.

[2+2] Cycloadditions: While less common for nitriles compared to alkenes, [2+2] cycloadditions involving the C≡N bond are known. A novel activation of acetonitrile has been developed where it acts as a two-carbon unit in a [2+2] cyclization to form cyclobutenones, inhibiting the competitive cycloaddition with the nitrile bond itself.

The versatility of the nitrile group in cycloadditions allows for the synthesis of a wide array of heterocycles, which are important scaffolds in medicinal chemistry.

| Reaction Type | Reactant Partner | Resulting Heterocycle |

| [3+2] Cycloaddition (Nitrile Oxide) | Alkene | Isoxazoline |

| [3+2] Cycloaddition (Nitrile Oxide) | Alkyne | Isoxazole |

| [3+2] Cycloaddition (Nitrile Ylide) | Diazonium Salt | 1,2,4-Triazole |

| [2+2] Cycloaddition | Alkene/Alkyne | Four-membered heterocycle (e.g., azetine derivative) |

Reactivity of the Cyclobutane Ring System

The four-membered cyclobutane ring in this compound is characterized by significant ring strain, which influences its reactivity. This strain can be relieved through ring-opening reactions, or the ring can be maintained while undergoing functionalization.

Ring-Opening Reactions and Rearrangements

The inherent strain of the cyclobutane ring makes it susceptible to cleavage under certain conditions, leading to linear or larger cyclic structures.

Oxidative Ring-Opening: Cyclobutanol derivatives can undergo oxidative ring-opening. For example, a mild and rapid tandem oxidative ring-opening/cyclization of 1-arylcyclobutanols to 1-tetralones has been reported using a Ce(IV) salt as the oxidant. This type of transformation highlights a potential reaction pathway for this compound, where the cyclobutanol moiety could be opened and subsequently cyclized, depending on the substituents and reaction conditions.

Acid-Catalyzed Ring-Opening: Acidic conditions can promote the ring-opening of strained carbocycles. For instance, cyclopropyl (B3062369) carbinols undergo acid-catalyzed ring-opening to form homoallylic carbocations, which can then be trapped by nucleophiles like acetonitrile in a Ritter-type reaction to form amides. A similar reactivity can be envisioned for the cyclobutanol portion of the target molecule, where protonation of the hydroxyl group followed by loss of water would generate a cyclobutyl cation that could rearrange and open.

Functionalization of the Cyclobutane Skeleton

The cyclobutane ring can also serve as a scaffold for further chemical modification without ring cleavage. The hydroxyl group on the ring is a key handle for such functionalizations.

Reactions of the Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions such as oxidation to a ketone (forming 2-(3-oxocyclobutyl)acetonitrile), etherification, or esterification. These transformations would introduce new functional groups onto the cyclobutane ring, allowing for the synthesis of a diverse library of derivatives.

Enantioselective Synthesis and Derivatization: The synthesis of enantiomerically enriched cyclobutane derivatives is an active area of research. For example, the reaction of configurably stable α-lithiated oxiranes with 3-substituted cyclobutanones has been used to create enantiomerically enriched cyclobutanols. While this describes a synthetic approach to related structures, it underscores the potential for stereocontrolled modifications of the cyclobutane core.

Tandem and Cascade Reactions Utilizing Multiple Reactive Centers

The presence of multiple reactive sites—the nitrile, the hydroxyl group, and the cyclobutane ring—in this compound makes it an ideal candidate for tandem or cascade reactions. These reactions, where multiple bond-forming events occur in a single pot, offer an efficient way to build molecular complexity from simple starting materials. nih.gov

While specific tandem reactions starting from this compound are not extensively documented, its structure suggests several possibilities:

Intramolecular Cyclization: The hydroxyl group could act as an intramolecular nucleophile, attacking the nitrile group (perhaps after activation) to form a lactone-like or other heterocyclic structure fused to the cyclobutane ring. Cascade reactions of ortho-carbonyl-substituted benzonitriles are known to produce isoindolin-1-ones. nih.gov

Ring-Opening/Cyclization Cascades: As mentioned earlier, a ring-opening event of the cyclobutane could be followed by an intramolecular reaction involving the nitrile group or a derivative thereof.

Multicomponent Reactions: The molecule could potentially participate as one component in a multicomponent reaction. For example, a three-component reaction of small-ring cyclic amines with arynes and acetonitrile has been reported to produce γ-aminobutyronitriles and δ-aminovaleronitriles. nih.gov

The development of such cascade reactions provides a powerful strategy for the rapid synthesis of complex molecules for various applications, including drug discovery.

Analysis of Stereoisomeric Forms (cis/trans and Enantiomers)

This compound possesses two stereogenic centers, leading to the existence of multiple stereoisomers. The relationship between the hydroxyl (-OH) and the cyanomethyl (-CH₂CN) groups on the cyclobutane ring dictates the presence of cis and trans diastereomers.

In the cis isomer, the hydroxyl and cyanomethyl groups are on the same face of the cyclobutane ring. Conversely, in the trans isomer, these substituents are on opposite faces. Each of these diastereomers is chiral and can exist as a pair of enantiomers, (1R,3S)- and (1S,3R)- for the cis isomer, and (1R,3R)- and (1S,3S)- for the trans isomer.

The synthesis of this compound often results in a mixture of these stereoisomers. For instance, the hydrogenation of 2-(3-(benzyloxy)cyclobutylidene)acetonitrile using a palladium hydroxide on carbon catalyst yields a mixture of cis and trans isomers of this compound. chemicalbook.com The separation of these isomers can be challenging due to their similar physical properties but is crucial for studying the distinct characteristics of each. researchgate.net

The specific stereoisomers can be characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). The ¹H NMR spectra of the cis and trans isomers of this compound exhibit distinct chemical shifts and coupling constants for the ring protons, allowing for their differentiation. chemicalbook.com

Table 1: Stereoisomers of this compound

| Stereoisomer Type | Description | Specific Enantiomers |

| cis | -OH and -CH₂CN groups on the same face of the ring. | (1R,3S)-2-(3-hydroxycyclobutyl)acetonitrile |

| (1S,3R)-2-(3-hydroxycyclobutyl)acetonitrile | ||

| trans | -OH and -CH₂CN groups on opposite faces of the ring. | (1R,3R)-2-(3-hydroxycyclobutyl)acetonitrile |

| (1S,3S)-2-(3-hydroxycyclobutyl)acetonitrile |

Impact of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of this compound plays a pivotal role in determining its reactivity and the stereochemical outcome of its reactions. The relative orientation of the hydroxyl and cyanomethyl groups influences the accessibility of reagent to the reactive centers and can lead to different reaction pathways for the cis and trans isomers.

For instance, intramolecular reactions are highly sensitive to the spatial proximity of the reacting groups. In the cis isomer, the hydroxyl and cyanomethyl groups are in closer proximity, which could facilitate intramolecular cyclization or rearrangement reactions that are not possible or are significantly slower in the trans isomer. Studies on similar cyclobutane systems have shown that the cis or trans configuration dictates the supramolecular organization and recognition abilities of the molecules. nih.gov

Furthermore, in reactions involving the hydroxyl group or the adjacent carbon, the stereochemistry of the starting material can direct the stereochemistry of the product. This is known as diastereoselectivity. For example, the approach of a reagent to the hydroxyl group or the α-carbon of the nitrile can be sterically hindered by the substituent on the other side of the ring, leading to a preference for attack from the less hindered face. This principle is fundamental in stereoselective synthesis, where the goal is to produce a single stereoisomer of a product. masterorganicchemistry.comyoutube.comyoutube.com

The rigid nature of the cyclobutane ring, compared to more flexible acyclic systems, means that the stereochemical information is well-defined and can be effectively transmitted throughout a reaction sequence. The development of stereoselective syntheses for chiral cyclobutane derivatives is an active area of research, with methods like asymmetric hydroboration being employed to achieve high regio- and enantioselectivity. nih.gov

Chiroptical Properties and Their Measurement

As chiral molecules, the individual enantiomers of this compound are expected to exhibit optical activity, meaning they will rotate the plane of plane-polarized light. Enantiomers rotate light in equal but opposite directions. The measurement of this optical rotation is a key method for characterizing chiral compounds and determining their enantiomeric purity.

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. harvard.edu It measures the differential absorption of left and right circularly polarized light. nih.gov Chiral molecules will exhibit characteristic CD spectra, which are often mirror images for a pair of enantiomers. rsc.orgnih.gov The shape and sign of the Cotton effects in the CD spectrum are related to the absolute configuration of the molecule.

Advanced Spectroscopic and Structural Characterization of 2 3 Hydroxycyclobutyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 2-(3-Hydroxycyclobutyl)acetonitrile, including the stereochemical relationship between the hydroxyl and acetonitrilomethyl substituents on the cyclobutane (B1203170) ring. While specific spectral data for this exact molecule is not extensively published, a detailed analysis can be inferred from the well-established principles of NMR and data from closely related analogs, such as the cis and trans isomers of tert-butyl (3-hydroxycyclobutyl)carbamate. bldpharm.comsynblock.comambeed.com

The presence of cis and trans isomers would result in distinct NMR spectra. The trans isomer, having a higher degree of symmetry (C₂ axis), would present a simpler spectrum compared to the less symmetric cis isomer.

¹H NMR Spectroscopy: In the proton NMR spectrum, the key signals would include the methine proton attached to the carbon bearing the hydroxyl group (-CHOH), the methine proton at the point of attachment of the acetonitrile (B52724) group (-CHCH₂CN), the methylene (B1212753) protons of the cyclobutane ring, and the methylene protons of the acetonitrile group (-CH₂CN). The chemical shift of the hydroxyl proton is variable and may appear as a broad singlet. The coupling patterns (multiplicity) of the ring protons would be complex due to cis and trans coupling constants.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a different chemical environment. Key resonances would include the carbon bearing the hydroxyl group (~60-70 ppm), the carbon attached to the acetonitrile group, the nitrile carbon itself (~117-120 ppm), and the carbons of the cyclobutane ring. The chemical shifts would differ slightly between the cis and trans isomers due to steric effects. docbrown.info

Below are the predicted NMR data tables for both cis and trans isomers.

Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) (cis isomer) | Predicted Chemical Shift (δ, ppm) (trans isomer) | Multiplicity |

|---|---|---|---|

| -CHOH | ~4.2 - 4.5 | ~3.9 - 4.2 | Multiplet |

| -OH | Variable (Broad) | Variable (Broad) | Singlet |

| -CHCH₂CN | ~2.5 - 2.8 | ~2.3 - 2.6 | Multiplet |

| -CH₂CN | ~2.6 | ~2.5 | Doublet |

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) (cis isomer) | Predicted Chemical Shift (δ, ppm) (trans isomer) |

|---|---|---|

| -CHOH | ~65 - 70 | ~63 - 68 |

| -CHCH₂CN | ~35 - 40 | ~33 - 38 |

| -CH₂CN | ~18 - 22 | ~17 - 21 |

| Ring -CH₂- | ~30 - 35 | ~28 - 33 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₆H₉NO, giving it a monoisotopic molecular weight of approximately 111.0684 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 111 would be observed. The fragmentation of this compound would be directed by its two functional groups: the alcohol and the nitrile. Alcohols often undergo facile dehydration. wpmucdn.com Therefore, a significant peak corresponding to the loss of a water molecule (M-18) at m/z 93 is expected. Another primary fragmentation pathway involves the loss of the acetonitrile side chain (•CH₂CN), resulting in a fragment at m/z 71. Cleavage of the cyclobutane ring can also lead to a variety of smaller charged fragments.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 111 | Molecular Ion [M]⁺ | [C₆H₉NO]⁺ |

| 93 | [M - H₂O]⁺ | [C₆H₇N]⁺ |

| 71 | [M - CH₂CN]⁺ | [C₅H₇O]⁺ |

| 55 | Ring Fragmentation Product | [C₄H₇]⁺ or [C₃H₅N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to the O-H bond of the alcohol and the C≡N bond of the nitrile.

The hydroxyl group will produce a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The nitrile group will exhibit a sharp, medium-intensity absorption in the range of 2240-2260 cm⁻¹. Other significant absorptions will include C-H stretching from the cyclobutane ring and methylene groups (2850-3000 cm⁻¹) and a C-O stretching band (~1050-1150 cm⁻¹).

Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Nitrile | C≡N Stretch | 2240 - 2260 | Medium, Sharp |

| Alkane | C-H Stretch | 2850 - 3000 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the stereochemistry (cis or trans) of the substituents on the cyclobutane ring, providing precise bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound itself is not publicly available, analysis of a suitable crystalline derivative would yield invaluable structural information. For instance, it would reveal the conformation of the cyclobutane ring, which is typically puckered rather than planar. Furthermore, it would detail the intermolecular interactions in the crystal lattice, particularly the hydrogen bonding network formed by the hydroxyl groups, which dictates the packing of molecules in the solid state.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| tert-Butyl (cis-3-hydroxycyclobutyl)carbamate |

| tert-Butyl (trans-3-hydroxycyclobutyl)carbamate |

| Acetonitrile |

Computational and Theoretical Investigations of 2 3 Hydroxycyclobutyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(3-hydroxycyclobutyl)acetonitrile, these calculations would reveal details about its electron distribution, molecular orbital energies, and, crucially, its three-dimensional shape.

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to alleviate the significant ring strain that would be present in a flat structure. libretexts.orgdalalinstitute.com The presence of two substituents, a hydroxyl group and an acetonitrile (B52724) group, on the cyclobutane ring of this compound leads to the possibility of several diastereomers and conformers. The relative energies of these different arrangements are critical for determining the most stable form of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method for such investigations due to its balance of accuracy and computational cost. nih.gov A conformational search using DFT would identify the various low-energy structures. For monosubstituted cyclobutanes, substituents can occupy either an axial or an equatorial position, with the equatorial position generally being more stable to minimize steric interactions. nih.gov In the case of this compound, the interplay between the hydroxyl and acetonitrile groups, including potential intramolecular hydrogen bonding, would be a key determinant of the preferred conformation.

Table 1: Illustrative Conformational Analysis of a Substituted Cyclobutane

This table, based on typical findings for substituted cyclobutanes, illustrates how the relative energies of different conformers would be presented. The puckering angle is a measure of how much the cyclobutane ring deviates from planarity.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Puckering Angle (°) |

| A | Hydroxyl (eq), Acetonitrile (eq) | 0.00 | ~25 |

| B | Hydroxyl (ax), Acetonitrile (eq) | 1.5 - 2.5 | ~24 |

| C | Hydroxyl (eq), Acetonitrile (ax) | 1.8 - 2.8 | ~26 |

| D | Hydroxyl (ax), Acetonitrile (ax) | > 4.0 | ~25 |

Note: This data is illustrative for a generic disubstituted cyclobutane and not specific to this compound. 'eq' denotes equatorial and 'ax' denotes axial.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this would be invaluable for understanding its synthesis and subsequent transformations.

For instance, the synthesis of functionalized cyclobutanes often involves cycloaddition reactions. nih.gov Computational studies can model these reactions to predict their feasibility and stereochemical outcomes. DFT calculations can locate the transition state structures for each step of a proposed reaction mechanism. The calculated energy of the transition state relative to the reactants provides the activation energy, which is a key indicator of the reaction rate.

Furthermore, computational methods can be used to investigate the mechanisms of reactions involving the functional groups of this compound, such as nucleophilic substitution at the carbon bearing the hydroxyl group or reactions involving the nitrile moiety. The influence of the strained cyclobutane ring on the reactivity of these functional groups is a topic of significant interest.

Table 2: Illustrative Data from a DFT Study of a Reaction Step

This table provides an example of the kind of data that would be generated from a computational study of a single reaction step, such as a nucleophilic attack on the cyclobutane ring.

| Parameter | Reactants | Transition State | Products |

| Relative Energy (kcal/mol) | 0.0 | +25.3 | -10.2 |

| Key Bond Distance (Å) | C-Nu: > 3.0 | C-Nu: ~2.1 | C-Nu: ~1.5 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Note: This data is hypothetical and serves to illustrate the typical output of a reaction mechanism study.

Prediction of Reactivity and Selectivity in Organic Transformations

Building on the understanding of electronic structure and reaction mechanisms, computational chemistry can be used to predict the reactivity and selectivity of this compound in various organic transformations.

Frontier Molecular Orbital (FMO) theory is often employed to rationalize and predict reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate how the molecule will interact with other reagents. For example, the location of the LUMO can suggest the most likely site for nucleophilic attack.

Computational models can also predict the regioselectivity and stereoselectivity of reactions. nih.gov For reactions involving the cyclobutane ring, such as ring-opening reactions, computational methods can determine which C-C bond is most likely to break and the stereochemical consequences of this cleavage. researchgate.net In catalyst-controlled C-H functionalization, computational studies can help to understand how different catalysts can direct reactions to specific positions on the cyclobutane ring, leading to either 1,1- or 1,3-disubstituted products. nih.gov

Table 3: Illustrative Reactivity Indices for this compound

This table presents hypothetical reactivity indices that could be calculated to predict the chemical behavior of the molecule.

| Atom/Group | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack |

| Carbonyl Carbon (Nitrile) | 0.15 | 0.02 |

| Carbon with OH group | 0.25 | 0.05 |

| Other Ring Carbons | < 0.05 | < 0.03 |

Note: These values are for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about specific, low-energy conformations, Molecular Dynamics (MD) simulations offer a way to explore the full conformational space of a molecule over time. MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion.

For this compound, an MD simulation would provide a dynamic picture of the puckering of the cyclobutane ring and the rotation of the substituent groups. This is particularly important for understanding how the molecule behaves in solution, where interactions with solvent molecules can influence its conformational preferences.

MD simulations can also be used to study larger-scale conformational changes, such as the approach of a reactant molecule or the binding of the molecule to a biological target. By running simulations at different temperatures, it is possible to overcome energy barriers and explore a wider range of the conformational landscape.

Table 4: Illustrative Output from a Molecular Dynamics Simulation

This table shows the type of data that can be extracted from an MD simulation, such as the average values and fluctuations of key geometric parameters.

| Parameter | Average Value | Standard Deviation |

| Puckering Angle (°) | 25.2 | 3.1 |

| C-O-H Angle (°) | 108.5 | 5.4 |

| Distance (Å) OH...N (intramolecular) | 3.5 | 0.8 |

Note: This data is hypothetical and represents the kind of statistical information that can be obtained from an MD trajectory.

Role As a Versatile Synthetic Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The presence of a nitrile group makes 2-(3-hydroxycyclobutyl)acetonitrile an excellent precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. The nitrile can undergo cyclization reactions with various reagents to form five- and six-membered rings, which are core structures in many biologically active compounds.

While direct, documented examples of the use of this compound in the synthesis of indoles are not prevalent in readily available literature, the general reactivity of nitriles suggests a potential pathway. Conceptually, a synthetic route could involve the reaction of an appropriately substituted aniline with a derivative of this compound. For instance, conversion of the hydroxyl group to a leaving group would enable a nucleophilic attack by the aniline nitrogen, followed by an intramolecular cyclization and subsequent aromatization to yield the indole scaffold. The cyclobutyl moiety would remain as a substituent on the indole ring, offering a unique three-dimensional feature.

The synthesis of triazoles and imidazoles from nitrile precursors is a well-established area of heterocyclic chemistry. Although specific studies detailing the use of this compound are limited, established synthetic protocols provide a clear blueprint for its potential applications.

Triazoles: 1,2,3-Triazoles can be synthesized via the [3+2] cycloaddition reaction between an azide (B81097) and a compound containing a carbon-carbon triple bond (alkyne). The nitrile group of this compound can be chemically transformed into an alkyne. Alternatively, certain synthetic methods allow for the direct participation of nitriles in the formation of the triazole ring. For example, reaction with an azide under specific catalytic conditions could potentially lead to the formation of a tetrazole, which can then rearrange to a triazole.

Imidazoles: The construction of the imidazole ring often involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) (the Radziszewski synthesis) or related multicomponent reactions. A plausible synthetic strategy utilizing this compound would involve its chemical modification to introduce the necessary functional groups for participation in such cyclization reactions. For instance, reduction of the nitrile to an amine, followed by reaction with a suitable dicarbonyl species, could be a viable route to a cyclobutane-substituted imidazole.

Below is a conceptual table illustrating potential synthetic routes:

| Heterocycle | Potential Synthetic Precursor from this compound | Key Reaction Type |

| Indole | 2-(3-oxocyclobutyl)acetonitrile | Fischer Indole Synthesis |

| Triazole | 2-(3-azidocyclobutyl)acetonitrile | Intramolecular Cycloaddition |

| Imidazole | 2-(3-aminocyclobutyl)acetaldehyde | Multicomponent Reaction |

This table presents hypothetical pathways based on established chemical principles, as direct literature examples are scarce.

The versatility of the nitrile and hydroxyl groups in this compound opens the door to the synthesis of a broader range of heterocyclic scaffolds. For example, the hydroxyl group can be oxidized to a ketone, which can then participate in condensation reactions to form pyrimidines or pyridines. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be used to form oxazoles or thiazoles. The specific reaction conditions and reagents would determine the final heterocyclic product.

Intermediate in the Formation of Carbon-Carbon Bonds

The nitrile group in this compound is a versatile functional group for the formation of new carbon-carbon bonds. It can act as a nucleophile after deprotonation of the α-carbon, or it can be a precursor to other functional groups that facilitate C-C bond formation.

One common strategy involves the deprotonation of the carbon atom adjacent to the nitrile group using a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to create a new carbon-carbon bond. This allows for the elaboration of the side chain attached to the cyclobutane (B1203170) ring.

Furthermore, the nitrile group can be transformed into an aldehyde or a ketone, which are key functional groups for a wide range of carbon-carbon bond-forming reactions, including aldol reactions, Wittig reactions, and Grignard additions.

Utilization in the Synthesis of Complex Natural Product Analogs (focus on synthetic strategy)

The unique three-dimensional structure of the cyclobutane ring makes this compound an attractive starting material for the synthesis of analogs of complex natural products. Many natural products possess strained ring systems that are crucial for their biological activity. By incorporating the cyclobutane moiety from this compound, chemists can create novel analogs with potentially enhanced or altered biological properties.

A key synthetic strategy would involve using the cyclobutane ring as a central scaffold and building the rest of the natural product analog around it. The hydroxyl and nitrile groups would serve as handles to introduce the necessary functional groups and stereocenters. For example, the hydroxyl group could direct stereoselective reactions on the cyclobutane ring, while the nitrile group could be elaborated into more complex side chains. The inherent strain of the cyclobutane ring could also be harnessed to facilitate ring-opening or ring-expansion reactions to generate larger, more complex ring systems found in some natural products.

Development of Novel Synthetic Methodologies Inspired by this compound Reactivity

The unique reactivity of this compound, stemming from the interplay between the strained ring and the functional groups, has the potential to inspire the development of new synthetic methodologies. For instance, the strain of the cyclobutane ring could be exploited to promote novel cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and a significant increase in molecular complexity.

Research in this area could focus on developing catalytic asymmetric reactions that take advantage of the hydroxyl group to control the stereochemistry of transformations on the cyclobutane ring. Furthermore, the development of novel ring-opening and ring-expansion reactions of this compound and its derivatives could provide access to a wide range of new and valuable carbocyclic and heterocyclic scaffolds for drug discovery and materials science.

Derivatives and Analogs of 2 3 Hydroxycyclobutyl Acetonitrile

Synthesis of Substituted Hydroxycyclobutylacetonitriles

The synthesis of the parent compound, 2-(3-hydroxycyclobutyl)acetonitrile, can be achieved through methods such as the reduction of a precursor like 2-(3-(benzyloxy)cyclobutylidene)acetonitrile (B8349674). nih.gov The creation of substituted analogs, where additional chemical groups are introduced onto the cyclobutane (B1203170) ring, allows for the fine-tuning of the molecule's properties.

General strategies for the synthesis of substituted cyclobutanes often involve [2+2] cycloaddition reactions. organic-chemistry.org For instance, the reaction of an appropriately substituted alkene with ketene (B1206846) or a ketene equivalent can lead to a substituted cyclobutanone (B123998), which can then be further functionalized. Another approach is the functionalization of a pre-existing cyclobutane ring. For example, a cyclobutanone can be reduced to a cyclobutanol (B46151), and the hydroxyl group can then be replaced with other substituents.

The introduction of a trifluoromethyl group, a common modification in medicinal chemistry, can be achieved by reacting a corresponding cyclobutylcarboxylic acid with sulfur tetrafluoride. nih.gov While a direct synthesis of a fluoro-substituted hydroxycyclobutylacetonitrile is not explicitly detailed in the literature, a plausible route could involve the fluorination of a suitable cyclobutane precursor. The synthesis of various substituted cyclobutane methanols has also been reported, which could serve as intermediates. chemicalbook.com

Modifications at the Hydroxyl Group (e.g., Ethers, Esters)

The hydroxyl group of this compound is a prime site for modification to produce ether and ester derivatives, which can significantly alter the molecule's polarity, solubility, and biological activity.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. wikipedia.orgbyjus.commasterorganicchemistry.comkhanacademy.orgpressbooks.pub This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide. For this compound, treatment with a strong base like sodium hydride would generate the corresponding alkoxide. Subsequent reaction with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, would yield the methyl or benzyl ether, respectively.

Esterification: Fischer esterification provides a direct route to ester derivatives through the acid-catalyzed reaction of the alcohol with a carboxylic acid. athabascau.cachemistrysteps.commasterorganicchemistry.comquizlet.com By refluxing this compound with a carboxylic acid, such as acetic acid or benzoic acid, in the presence of a catalytic amount of a strong acid like sulfuric acid, the corresponding acetate (B1210297) or benzoate (B1203000) ester can be synthesized. The reaction equilibrium is typically driven towards the product by using an excess of the carboxylic acid or by removing the water formed during the reaction.

| Derivative Type | General Reaction | Reactants with this compound | Product Example |

| Ether | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH3I) | 2-(3-Methoxycyclobutyl)acetonitrile |

| Ester | Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst | 2-(3-Acetoxycyclobutyl)acetonitrile |

Modifications at the Nitrile Group (e.g., Amides, Tetrazoles)

The nitrile group is a versatile functional group that can be converted into other important nitrogen-containing heterocycles, such as amides and tetrazoles. These modifications can dramatically change the electronic and steric properties of the molecule, influencing its potential biological interactions.

Amide Synthesis: The partial hydrolysis of the nitrile group in this compound can yield the corresponding amide, 2-(3-hydroxycyclobutyl)acetamide. This transformation can be achieved under either acidic or basic conditions, though careful control of the reaction conditions is necessary to prevent complete hydrolysis to the carboxylic acid. masterorganicchemistry.comnih.gov Mild conditions, such as using a mixture of trifluoroacetic acid (TFA) or acetic acid with sulfuric acid, have been reported for the hydration of nitriles to amides. masterorganicchemistry.com Alternatively, basic hydrolysis using reagents like potassium hydroxide (B78521) in a controlled manner can also afford the amide. chemicalbook.comresearchgate.net

Tetrazole Synthesis: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is the most common method for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.orgbyjus.comresearchgate.netnih.govcapes.gov.brcapes.gov.brorganic-chemistry.orgnih.gov Reacting this compound with sodium azide in the presence of a catalyst, such as zinc salts or triethylammonium (B8662869) chloride, can produce 5-((3-hydroxycyclobutyl)methyl)-1H-tetrazole. organic-chemistry.orgorganic-chemistry.org This transformation is significant in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. nih.gov

| Derivative Type | General Reaction | Reactants with this compound | Product Example |

| Amide | Partial Hydrolysis | Water, Acid or Base Catalyst | 2-(3-Hydroxycyclobutyl)acetamide |

| Tetrazole | [2+3] Cycloaddition | Sodium Azide, Catalyst (e.g., ZnBr2) | 5-((3-Hydroxycyclobutyl)methyl)-1H-tetrazole |

Alterations of the Cyclobutane Ring System (e.g., ring size variations, additional substituents)

Modifying the cyclobutane ring itself, either by changing its size or by adding further substituents, can lead to a wide array of analogs with different conformational properties and potential biological activities.

Ring Size Variation: The synthesis of analogs with five- or six-membered rings, such as 2-(3-hydroxycyclopentyl)acetonitrile or 2-(3-hydroxycyclohexyl)acetonitrile, would involve starting from the corresponding cyclopentane (B165970) or cyclohexane (B81311) precursors. For example, a synthetic route to a cyclohexyl analog could start with the condensation of cyclohexanone (B45756) and acetonitrile (B52724) to form cyclohexylideneacetonitrile, orgsyn.orgresearchgate.net which could then be hydrated and reduced to the desired product. The synthesis of 3-(2-hydroxycyclohexyl)propanenitrile has been documented, indicating the feasibility of preparing such analogs. chemsynthesis.com

Additional Substituents: Introducing additional substituents onto the cyclobutane ring can be achieved through various synthetic strategies. As mentioned earlier, [2+2] cycloaddition reactions can be employed to construct substituted cyclobutane rings from the outset. nih.govorganic-chemistry.org Alternatively, functionalization of a pre-existing cyclobutane can be performed. For instance, the synthesis of trifluoromethyl-substituted cyclobutanes has been demonstrated from cyclobutanecarboxylic acids. nih.govacs.org This suggests that a variety of substituted cyclobutane analogs of the target molecule are synthetically accessible.

Structure-Reactivity Relationships within Analog Series

The introduction of different substituents on the cyclobutane ring can affect the molecule's lipophilicity, polarity, and ability to form hydrogen bonds, all of which can impact its interaction with a biological target. For example, the replacement of the hydroxyl group with a methoxy (B1213986) group would decrease polarity and remove a hydrogen bond donor, while an ester group would add a hydrogen bond acceptor and increase steric bulk.

The cyclobutane ring itself imparts a degree of rigidity to the molecule, which can be advantageous for binding to a specific protein pocket. nih.gov Varying the ring size to a cyclopentyl or cyclohexyl system would alter this rigidity and the spatial arrangement of the substituents, which could lead to changes in binding affinity.

In the context of kinase inhibitors, for which cyclic scaffolds are common, the specific geometry of the molecule is critical for fitting into the ATP-binding site. nih.govacs.orgnih.gov Modifications to the cyclobutane ring or the substituents could be used to optimize these interactions. For instance, adding a substituent that can form a key hydrogen bond with a specific amino acid residue in the active site could significantly enhance potency. The relationship between a compound's chemical structure and its biological activity is a cornerstone of drug discovery. acs.org

The inhibitory activity of a series of compounds against an enzyme can be influenced by the electronic nature of the substituents. For example, studies on indoleamine 2,3-dioxygenase (IDO) inhibitors have shown that electron-withdrawing groups can be important for activity. ebi.ac.uk Therefore, the introduction of such groups onto the cyclobutane ring of this compound could be a strategy to enhance its potential inhibitory effects.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of cyclobutane (B1203170) rings is a central challenge in organic chemistry. Future research will likely focus on developing more direct and versatile routes to 2-(3-Hydroxycyclobutyl)acetonitrile and its derivatives.

Advanced [2+2] Cycloadditions: While photochemical [2+2] cycloadditions are a staple for forming cyclobutane rings, future work could explore visible-light-mediated photocatalysis using novel catalysts, such as ruthenium(II) or chiral phosphoric acids with thioxanthone moieties. organic-chemistry.org These methods offer the potential for greater control over diastereoselectivity and enantioselectivity, which is crucial for producing specific isomers of the target compound. organic-chemistry.org

Tandem and Cascade Reactions: The development of palladium-catalyzed tandem reactions, which combine multiple bond-forming events in a single operation, represents a highly efficient strategy. rsc.org A future pathway could involve a cascade sequence that forms the cyclobutane ring and introduces the hydroxymethyl or a precursor to the acetonitrile (B52724) group simultaneously, thereby increasing atom economy and reducing step count. rsc.org

Ring-Expansion Strategies: Ring-expanding cycloisomerization of precursors like alkylidenecyclopropane acylsilanes offers a powerful method for creating substituted cyclobutane rings with high diastereoselectivity. nih.gov Investigating analogous transformations tailored to generate the 3-hydroxy-substituted cyclobutane core could provide a novel and controlled entry to the target molecule.

Propellane Chemistry: The use of [1.1.1]propellane as a carbene precursor, enabled by nickel or copper catalysis, presents an innovative approach to building the cyclobutane skeleton. organic-chemistry.org Research could explore the functionalization of the resulting spirocyclic intermediates to yield the desired substituted cyclobutane structure.

| Synthetic Strategy | Potential Advantage | Key Research Focus |

| Advanced [2+2] Cycloadditions | High stereocontrol (diastereo- and enantioselectivity) | Development of novel visible-light photocatalysts and chiral catalysts. organic-chemistry.org |

| Tandem/Cascade Reactions | Increased atom and step economy | Design of multi-step, one-pot sequences for concurrent ring formation and functionalization. rsc.org |

| Ring-Expansion | High diastereoselectivity for substituted rings | Adapting alkylidenecyclopropane chemistry to form the 3-hydroxycyclobutane scaffold. nih.gov |

| Propellane Ring-Opening | Access to unique cyclobutane precursors | Functionalization of methylenespiro[2.3]hexane intermediates. organic-chemistry.org |

Development of Greener and More Sustainable Synthesis Methods

Aligning chemical production with the principles of green chemistry is a critical goal. Future research on this compound will increasingly prioritize sustainability.

Biocatalytic Routes: A significant leap forward would be the development of a chemoenzymatic pathway. This could involve using carboxylic acid reductases (CARs) to convert a cyclobutane carboxylic acid precursor into the corresponding aldehyde, followed by an aldoxime dehydratase (Oxd) to furnish the nitrile group. nih.gov This cyanide-free route operates under mild, aqueous conditions and offers high selectivity. nih.govmdpi.com

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and facilitate scalability. acs.org Implementing key synthetic steps, such as [2+2] photocycloadditions or nitrile formations, in a flow system could significantly decrease reaction times and improve yield and purity. nih.govacs.org This approach is particularly advantageous for photochemical reactions, enabling efficient irradiation and rapid throughput. acs.orgsciencedaily.com

Greener Solvent Systems: Research will continue to move away from hazardous chlorinated and amide solvents. nih.gov Future syntheses could be optimized in more benign solvents like acetonitrile, water, or ionic liquids, which can also facilitate catalyst recycling and reuse. nih.govnih.gov Solvent-free reaction conditions, potentially assisted by microwave irradiation or mechanosynthesis, also represent a promising green alternative. nih.gov

| Green Approach | Principle | Application to Synthesis |

| Biocatalysis | Use of enzymes for selective transformations. | Cyanide-free nitrile synthesis from a carboxylic acid precursor using CAR and Oxd enzymes. nih.govmdpi.com |

| Flow Chemistry | Continuous processing for enhanced control and scalability. | Performing photochemical [2+2] cycloadditions or hazardous reactions in a closed, automated system. acs.orgnih.gov |

| Alternative Solvents | Replacing hazardous solvents with environmentally benign options. | Utilizing acetonitrile, water, or ionic liquids; exploring solvent-free conditions. nih.govnih.gov |

Advanced Mechanistic Studies using Modern Analytical Techniques

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic routes and designing new ones.

Computational Chemistry: Quantum mechanical calculations and Density Functional Theory (DFT) are powerful tools for investigating the transition states and reaction pathways of complex reactions. rsc.orgresearchgate.net These methods can be applied to study the thermal [2+2] cyclobutane ring formation, elucidate the torquoselectivity in electrocyclic ring-opening reactions of related cyclobutenes, and predict the regiochemistry of catalytic processes. researchgate.netacs.org For instance, computational models could clarify the stabilizing interactions that influence the stereochemical outcome of ring-expansion reactions. nih.gov

In-situ Spectroscopy: The use of modern NMR techniques, such as diffusion-ordered spectroscopy (DOSY) or rapid-injection NMR, can help identify and characterize transient intermediates that are invisible to conventional analysis. acs.org This would be invaluable for studying multi-step cascade reactions where short-lived species dictate the final product distribution.

Single-Molecule Force Spectroscopy: While typically used for studying polymer mechanics, single-molecule force spectroscopy could be adapted to probe the stability of the cyclobutane ring in this compound under mechanical stress, providing fundamental data on its bond strengths and reactivity. nih.gov

Integration into Automated Synthesis Platforms

The convergence of robotics, artificial intelligence (AI), and chemistry is revolutionizing molecular discovery. sciencedaily.comnih.gov